![molecular formula C16H13NO4 B5728089 phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate](/img/structure/B5728089.png)
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
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Overview
Description
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, also known as PBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol. In
Mechanism of Action
The mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in biochemical and physiological processes. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is its versatility and potential for use in various fields of scientific research. phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is also relatively easy to synthesize and purify, making it an attractive candidate for lab experiments. However, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, including exploring its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate and to optimize its synthesis and purification methods. Additionally, phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate could be further explored for its potential applications in organic electronics and as a catalyst in organic reactions.
Synthesis Methods
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-3-carboxybenzophenone with phenylacetic acid and subsequent esterification using thionyl chloride and pyridine. The final product is obtained through crystallization and purification using column chromatography.
Scientific Research Applications
Phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is in the field of organic electronics, where it has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). phenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
properties
IUPAC Name |
phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVZVMLVQMILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |
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